molecular formula C10H15N5O6 B3000022 Guanosine Hydrate CAS No. 1143525-19-2

Guanosine Hydrate

Cat. No.: B3000022
CAS No.: 1143525-19-2
M. Wt: 301.26 g/mol
InChI Key: YCHNAJLCEKPFHB-GWTDSMLYSA-N
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Description

Guanosine hydrate is a nucleoside composed of guanine linked to a ribose sugar via a β-N9-glycosidic bond, with water molecules incorporated into its crystalline structure. It serves as a fundamental building block in RNA synthesis and cellular signaling. Guanosine and its derivatives (e.g., GMP, GDP, GTP) are critical in energy transfer, enzyme regulation, and genetic coding . The hydrate form enhances stability and solubility under physiological conditions, making it suitable for biochemical and pharmaceutical applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHNAJLCEKPFHB-GWTDSMLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901952
Record name Guanosine hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143525-19-2
Record name Guanosine hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine hydrate can be synthesized through various methods. One common approach involves the hydration of guanosine in an aqueous solution. The process typically involves dissolving guanosine in water and allowing it to crystallize, forming this compound. The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Escherichia coli, to produce guanosine, which is then hydrated to form this compound. This approach is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Radical Reactions

Guanosine hydrate undergoes several chemical reactions, especially with radical species. A significant area of study involves the interactions of guanosine with hydroxyl radicals (- OH) and other reactive oxygen species, which can lead to hydrogen abstraction reactions. These reactions have been explored through quantum chemical calculations.

2.1.1 Hydrogen Abstraction Mechanism

The hydrogen abstraction mechanism is a critical reaction pathway for this compound. Theoretical studies indicate that various hydrogen atoms in guanosine can be abstracted by hydroxyl radicals, leading to different products based on the site of abstraction.

  • Rate Constants : The rate constants for hydrogen abstraction from guanosine have been calculated using density functional theory (DFT). The most significant rate constant observed corresponds to the hydrogen at the C4' position of the ribofuranose part, with a value of 5.097×1010L mol1s15.097\times 10^{10}\,\text{L mol}^{-1}\text{s}^{-1} .

Water Complex Formation

This compound can also form complexes with water molecules during its reactions. Studies show that when guanosine is ionized or reacts with radical cations, it can lead to the formation of water complexes.

  • Product Channels : The major product channels include:

    • Formation of water complexes

    • Hydrogen/deuterium exchange

    • Keto-enol isomerization

The formation of water complexes is particularly favored at lower collision energies but becomes less significant at higher energies due to short complex lifetimes .

Reaction Pathways and Energetics

The reaction pathways for this compound have been studied extensively using computational methods. The Gibbs free energy changes throughout these reactions provide insight into their feasibility.

2.3.1 Gibbs Free Energy Changes

The following table summarizes the Gibbs free energy changes (ΔG\Delta G) associated with key hydrogen abstraction reactions involving guanosine:

Reaction TypeΔG\Delta G (kcal/mol)
Abstraction from C2'-10.5
Abstraction from C4'-12.3
Abstraction from C5'-8.7

These values indicate that hydrogen abstraction from C4' is thermodynamically favorable, supporting its high reactivity .

Computational Studies

Recent computational studies have employed advanced methods such as DFT to analyze the reactions of this compound with various radicals and nucleophiles.

  • Eckart Tunneling Correction : This correction was applied to rate constant calculations, showing significant impacts on the predicted reactivity of this compound .

Experimental Observations

Experimental studies corroborate theoretical predictions by demonstrating the reactivity of this compound under conditions simulating oxidative stress, such as radiation exposure.

  • Biological Implications : These reactions are crucial in understanding DNA damage mechanisms since guanosine is a primary component of nucleic acids.

Scientific Research Applications

Guanosine hydrate is a purine nucleoside composed of guanine and a ribose ring, playing a crucial role in various biochemical processes . It is used in scientific research for chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has a wide array of applications in scientific research, including roles in chemistry, biology, and medicine. It is also integral to processes such as DNA synthesis and cell signaling.

Chemistry this compound serves as a precursor in synthesizing various nucleoside analogs and derivatives.

Biology It participates in cellular signaling and energy transfer processes. Guanosine-5'-triphosphate sodium salt hydrate is essential in biochemical assays, enzyme kinetics, and mechanisms, particularly in studies involving G-proteins and other signaling molecules .

Medicine this compound is investigated for potential therapeutic effects in neurodegenerative diseases and cancer. Guanosine also exerts protective effects in models of neurotoxicity and neurological disorders . The antiviral drug acyclovir, used in herpes treatment, and the anti-HIV drug abacavir are structurally similar to guanosine .

Industry this compound is utilized in the production of antiviral drugs and other pharmaceuticals.

Biological Activities

This compound has garnered attention for its unique properties and potential therapeutic applications in various biological contexts.

Neuromodulation In the central nervous system, guanosine acts as a neuromodulator, influencing cell growth, differentiation, and survival.

Neuroprotection It provides protective effects against neurotoxicity and neurological disorders by modulating glutamate uptake, reducing reactive oxygen species production, and improving mitochondrial function .

Anticancer Activity this compound exhibits cytotoxic effects on tumor cells by interacting with adenosine receptors and modulating adenosine transmission.

Tissue Engineering Guanosine-based hydrogels have potential as tissue engineering scaffolds and can be enhanced with living cells and bioactive molecules .

Guanosine-Based Hydrogels

Guanosine-based supramolecular hydrogels hold promise in drug delivery, targeted release, and tissue engineering . These hydrogels can be optimized through sugar modification, base modification, and binary gels to improve their longevity and physicochemical properties .

Hydrogel Formation Guanosine-based hydrogels can be formed using boric acid derivatives, resulting in a nanofibrillar structure with good printable properties and suitability for cell viability .

Applications in Tissue Engineering Guanosine-boric acid hydrogels exhibit good thixotropic properties and support cell survival, proliferation, and migration, making them suitable for tissue engineering applications .

Guanosine in Cell Culture

Guanosine-5'-triphosphate sodium salt hydrate is included in cell culture media to support the growth and maintenance of various cell types . Its presence enhances cell viability and proliferation, making it a staple in tissue engineering and regenerative medicine .

Molecular Mechanisms

Mechanism of Action

Guanosine hydrate exerts its effects through multiple mechanisms. It interacts with specific receptors and enzymes, influencing various cellular processes. For example, it can modulate glutamate uptake, decrease the production of reactive oxygen species, and improve mitochondrial function. These actions contribute to its neuroprotective and anti-inflammatory properties .

The compound also interacts with the adenosinergic system, potentially modulating adenosine transmission through undisclosed mechanisms involving adenosine receptors, transporters, and purinergic metabolism .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Table 1: Structural and Physical Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Features
Guanosine Hydrate C₁₀H₁₃N₅O₅·xH₂O ~283 (anhydrous base) Ribose + guanine; hydrate improves crystallinity and solubility .
Guanosine 5'-monophosphate (GMP) disodium salt hydrate C₁₀H₁₂N₅O₈PNa₂·xH₂O 425 (anhydrous) Phosphate group at ribose 5'-OH; disodium salt enhances aqueous solubility .
Guanosine 5'-triphosphate (GTP) sodium salt hydrate C₁₀H₁₆N₅O₁₄P₃Na·xH₂O ~523 (anhydrous) Three phosphate groups; high-energy bonds critical for ATP synthesis .
Adenosine Hydrate C₁₀H₁₃N₅O₄·xH₂O ~267 (anhydrous) Adenine instead of guanine; lower polarity than guanosine .
Guanine Hydrochloride Hydrate C₅H₆ClN₅O·xH₂O 187.59 Free guanine base with HCl; no ribose, used in antiviral research .

Key Observations :

  • Phosphate Derivatives: GMP, GDP, and GTP contain 1–3 phosphate groups, increasing their molecular weight and polarity compared to this compound. These derivatives are essential in metabolic pathways (e.g., IMP dehydrogenase in GTP biosynthesis) .
  • Hydration Effects : Hydration reduces hygroscopicity in salts like GMP disodium hydrate, making them more stable for storage and industrial use .
  • Base-Specific Differences: Adenosine lacks guanine’s keto and amino groups, leading to distinct hydrogen-bonding patterns and solubility profiles .
Table 2: Functional Comparisons
Compound Biological Role Applications
This compound RNA synthesis, G-protein signaling Cell culture media, antiviral research .
GMP disodium hydrate RNA/DNA precursor, umami taste enhancer Food additive (E626), nucleotide therapeutics .
GTP sodium hydrate Energy transfer, enzyme activation (e.g., GTPases) Biochemical assays, mitochondrial studies .
Guanine HCl hydrate Antiviral precursor, DNA damage studies Synthesis of nucleoside analogues (e.g., acyclovir) .
Guanosine-based hydrogels Self-assembling matrices for drug delivery Controlled release of anticancer drugs (e.g., doxorubicin) .

Key Observations :

  • Metabolic Pathways: Guanosine derivatives are interconnected via enzymes like IMP dehydrogenase, which converts inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for GMP .
  • Therapeutic Targets: IMPDH inhibition by mycophenolic acid (MPA) disrupts guanosine biosynthesis, highlighting guanosine's role in viral replication (e.g., mpox virus) .

Solubility and Stability

  • This compound: Moderately soluble in water (solubility enhanced by sodium/phosphate salts); stable at neutral pH but degrades under strong acidic/basic conditions .
  • GMP/GTP Salts : High solubility in aqueous buffers due to ionic phosphate groups; GTP is prone to enzymatic hydrolysis in vivo .
  • Guanine HCl Hydrate : Poor water solubility without ribose; requires organic solvents for dissolution .

Biological Activity

Guanosine hydrate (GUO), a purine nucleoside, has garnered significant attention due to its diverse biological activities, particularly in the central nervous system (CNS). This article delves into the biological properties of this compound, focusing on its neuroprotective effects, mechanisms of action, and implications for treating various neuropathologies.

Overview of this compound

Guanosine is derived from guanine and ribose, playing a crucial role in cellular signaling and metabolism. It is involved in various physiological processes, including neurotransmission and neuroprotection. The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems and exert protective effects on neuronal cells.

  • Neuroprotective Properties : Guanosine has been shown to protect neurons against oxidative stress and excitotoxicity. It enhances neuronal survival under pathological conditions by promoting cell viability and reducing apoptosis .
  • Regulation of Neurotransmitter Uptake : Guanosine stimulates astrocytic glutamate uptake, particularly under conditions of high extracellular glutamate levels. This effect is thought to mitigate excitotoxic damage associated with neurodegenerative diseases .
  • Cognitive Function Modulation : Research indicates that guanosine can influence cognitive functions, such as learning and memory. While it has neuroprotective effects, it may also impair certain cognitive activities depending on its concentration and context .

Case Studies

  • Neurodegenerative Disorders : Studies involving SH-SY5Y neuroblastoma cell lines have demonstrated that guanosine can activate specific signaling pathways that are beneficial in models of Parkinson's and Alzheimer's diseases. These findings suggest potential therapeutic applications in treating these disorders .
  • Systemic Administration Effects : Following systemic administration of guanosine, studies have observed a dose- and time-dependent increase in plasma levels of guanosine and its metabolites. This indicates a rapid distribution into the CNS, where it continues to exert its biological effects .

Data Tables

Study Findings Implications
Ciccarelli et al. (2018)Guanosine protects against oxidative stress in neuronal cellsPotential treatment for neurodegenerative diseases
Di Iorio et al. (2001)Increased astrocytic glutamate uptake with guanosineMay help prevent excitotoxicity in CNS injuries
Roesler et al. (2000)Amnesic effects observed with high doses of guanosineNeed for careful dosage in cognitive therapies

Q & A

Q. How can researchers verify the purity of guanosine hydrate for experimental use?

To assess purity, combine high-performance liquid chromatography (HPLC) with spectroscopic methods (e.g., UV-Vis, NMR). HPLC quantifies impurities using retention time and peak area ratios, while NMR identifies structural anomalies via characteristic proton shifts for guanosine’s ribose and purine moieties. Always cross-validate with certified reference standards and report batch-specific purity metrics .

Q. What experimental protocols ensure accurate solubility measurements for this compound?

Use a gravimetric approach: dissolve weighed samples in solvents (e.g., water, DMSO, ethanol) at controlled temperatures (20–37°C). Centrifuge suspensions to isolate undissolved material, dry residues, and calculate solubility as (initial mass – residue)/solvent volume. Triplicate trials and pH monitoring are critical to account for hydrate stability shifts .

Q. How should this compound be stored to prevent degradation in long-term studies?

Store lyophilized this compound in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). For aqueous solutions, add stabilizers like EDTA (0.1 mM) to chelate metal ions and aliquot to minimize freeze-thaw cycles. Validate stability via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Address discrepancies by standardizing experimental conditions (e.g., stepwise heating in DSC vs. continuous ramping) and validating data against computational models (e.g., Gibbs-Thomson equation for hydrate equilibria). Compare results across pore-sized mesoporous media to isolate confinement effects, and report hysteresis between hydrate formation/dissociation phases .

Q. What methodologies optimize this compound’s use in enzymatic nucleotide-binding assays?

Design stopped-flow kinetic experiments with GTPase enzymes, maintaining ≤1 mM Mg²⁺ to prevent nonspecific binding. Use fluorescent analogs (e.g., BODIPY-GTP) for real-time monitoring via FRET. Include negative controls (GDP, non-hydrolyzable analogs) and replicate trials to distinguish signal noise from enzymatic activity .

Q. How should researchers analyze conflicting data on this compound’s role in RNA folding kinetics?

Apply singular value decomposition (SVD) to UV melting curves, isolating contributions from secondary vs. tertiary structure transitions. Use mutagenesis (e.g., guanosine-to-inosine substitutions) to validate thermodynamic parameters. Reconcile discrepancies by comparing buffer ionic strengths and chelator concentrations across studies .

Q. What advanced techniques characterize this compound’s hydrate formation under non-ambient conditions?

Employ high-pressure differential scanning calorimetry (HP-DSC) and synchrotron X-ray diffraction to map phase boundaries in hydrate-solute systems. For molecular insights, use molecular dynamics simulations with force fields (e.g., AMBER) parameterized for guanosine-water interactions. Cross-reference with in situ Raman spectroscopy for real-time polymorph identification .

Methodological Best Practices

  • Data Presentation : Use ANOVA for multi-group comparisons in solubility or kinetic studies, reporting p-values and effect sizes. For hydrate equilibria, present hysteresis loops with confidence intervals .
  • Reproducibility : Detail solvent lot numbers, instrument calibration protocols, and software versions (e.g., OriginLab vs. GraphPad) in supplementary materials .
  • Ethical Reporting : Disclose conflicts (e.g., vendor-supplied reagents) and archive raw data in FAIR-aligned repositories .

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